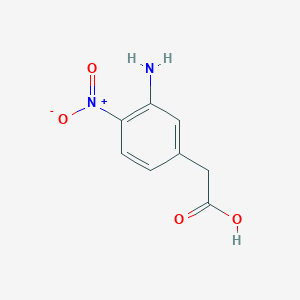

2-(3-Amino-4-nitrophenyl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Amino-4-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

Methods for site-selective chemistry on proteins are in high demand for the synthesis of chemically modified biopharmaceuticals, as well as for applications in chemical biology, biosensors, and more . Inadvertent N-terminal gluconoylation has been reported during the expression of proteins with an N-terminal His tag . This side-reaction has been developed into a general method for highly selective N-terminal acylation of proteins to introduce functional groups .Molecular Structure Analysis

The molecular weight of 2-(3-Amino-4-nitrophenyl)acetic acid is 196.16 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Strong electrophiles, such as acetic anhydride and 4-nitrophenyl acetates, favor a nucleophilic mechanism of imidazole catalysis involving intermediate formation of neutral N-acyl imidazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Amino-4-nitrophenyl)acetic acid are not available .Wissenschaftliche Forschungsanwendungen

Arzneimittelsynthese und Pharmazeutische Chemie

2-(3-Amino-4-nitrophenyl)essigsäure: ist ein vielseitiges Zwischenprodukt in der pharmazeutischen Chemie. Es kann zur Synthese verschiedener Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden. So kann beispielsweise seine Nitrogruppe zu einem Amin reduziert werden, das dann zur Herstellung einer Vielzahl von pharmakologisch aktiven Molekülen wie Enzyminhibitoren oder Rezeptormodulatoren verwendet werden kann .

Biochemische Forschung

In der Biochemie kann diese Verbindung als Baustein für die Synthese komplexer Moleküle dienen. Sie kann in Peptide oder andere Biomoleküle eingebaut werden, um Proteinwechselwirkungen oder die Enzymkinetik zu untersuchen. Ihre Fähigkeit, Licht zu absorbieren, macht sie in spektrophotometrischen Assays nützlich, um biochemische Reaktionen zu verfolgen .

Landwirtschaftliche Chemie

This compound: kann Anwendungen bei der Entwicklung neuer Agrochemikalien finden. Ihre Strukturkomponenten könnten verwendet werden, um Herbizide oder Pflanzenwachstumsregulatoren zu entwickeln, wobei der aromatische Ring für die Stabilität und die Nitrogruppe für die Reaktivität genutzt werden .

Umweltforschung

Derivate dieser Verbindung könnten als Marker oder Tracer in Umweltstudien verwendet werden. Ihre Nitrogruppe kann ein interessanter Punkt bei der Untersuchung der Nitratverschmutzung oder der Umweltbelastung durch nitroaromatische Verbindungen sein .

Organische Synthese

Als Reagenz für die organische Synthese kann This compound verwendet werden, um Amino- und Nitrofunktionalitäten in andere Verbindungen einzubringen. Sie kann als Vorläufer für die Synthese von Farbstoffen, Pigmenten oder anderen aromatischen Verbindungen dienen .

Materialwissenschaften

In der Materialwissenschaft kann die Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. So kann sie beispielsweise auf Polymere gepfropft werden, um Materialien mit spezifischen Adsorptionseigenschaften zu erzeugen oder die Bindung mit anderen chemischen Gruppen zu erleichtern .

Wirkmechanismus

Target of Action

It’s known that this compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . These compounds are often involved in a wide range of biological activities, including binding with high affinity to multiple receptors .

Mode of Action

Nitrobenzenes are known to interact with their targets, causing various changes in the biological system . The presence of the nitro group can influence the compound’s interaction with its targets, potentially leading to a variety of biological effects .

Biochemical Pathways

Nitrobenzenes, in general, can influence a variety of biological activities and pathways

Result of Action

Compounds with a nitrobenzene moiety are known to exhibit a broad spectrum of biological activities . The specific effects of this compound would depend on its interaction with its targets and the subsequent changes in cellular processes .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(3-Amino-4-nitrophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocycles, such as those catalyzing the formation of lactams and hydroxamic acids . These interactions are crucial for the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents . The compound’s nitro group can undergo reduction, leading to the formation of anilines, which further participate in various biochemical pathways.

Cellular Effects

2-(3-Amino-4-nitrophenyl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are critical for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of 2-(3-Amino-4-nitrophenyl)acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been reported to inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting cellular function . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Amino-4-nitrophenyl)acetic acid can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, further complicating the interpretation of experimental results. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(3-Amino-4-nitrophenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile. Animal studies have also highlighted the importance of dose-dependent effects on metabolic pathways and gene expression .

Metabolic Pathways

2-(3-Amino-4-nitrophenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in amino acid metabolism and the synthesis of heterocycles . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of enzymes involved in the synthesis of lactams and hydroxamic acids, thereby affecting the production of these biologically active molecules . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of 2-(3-Amino-4-nitrophenyl)acetic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported into cells via amino acid transporters, which facilitate its uptake and distribution . Additionally, the compound’s interactions with binding proteins can affect its stability and bioavailability, further influencing its biological effects .

Subcellular Localization

The subcellular localization of 2-(3-Amino-4-nitrophenyl)acetic acid is important for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications and targeting signals . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(3-amino-4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHDQWLOHGHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)